Lipophilicity Advantage: logP 1.642 vs. PEG-Based Azide Linkers (logP 0.43–0.46) for Enhanced Passive Membrane Permeability
The target compound exhibits an experimentally derived logP of 1.642 [1], which is substantially higher than the representative PEG-based azide linker Azido-PEG3-amine (logP 0.45826, identical C₈ backbone but with ether oxygen insertions) . This logP elevation of approximately 1.2 units corresponds to a ~16-fold greater partition coefficient into octanol, predicting significantly enhanced passive membrane permeability. The simpler analog N,N-dimethylpyrrolidin-3-amine (lacking the azidoethyl group) has a logP of only 0.023 [2], demonstrating that the azidoethyl appendage contributes meaningfully to the overall lipophilicity of the target scaffold.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.642 |
| Comparator Or Baseline | Azido-PEG3-amine: logP = 0.45826; N,N-dimethylpyrrolidin-3-amine: logP = 0.023 |
| Quantified Difference | ΔlogP ≈ +1.2 vs. Azido-PEG3-amine (~16× higher octanol partitioning); ΔlogP ≈ +1.6 vs. N,N-dimethylpyrrolidin-3-amine |
| Conditions | Calculated/experimental logP values from vendor specifications and chemical databases |
Why This Matters
Higher logP correlates with improved passive diffusion across lipid bilayers, a critical parameter for intracellular PROTAC efficacy where the degrader must traverse the cell membrane to recruit the cytosolic ubiquitin-proteasome machinery.
- [1] ChemBase. 1-(2-Azidoethyl)-N,N-dimethylpyrrolidin-3-amine. ChemBase Database ID: 244603. Hydrophobicity (logP): 1.642. View Source
- [2] ChemBase. N,N-Dimethylpyrrolidin-3-amine. ChemBase Database. Hydrophobicity (logP): 0.023. View Source
